molecular formula C22H18BrNO2S B4579233 6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No. B4579233
M. Wt: 440.4 g/mol
InChI Key: SVKBFTBTRNQELN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one often involves multicomponent reactions, offering a convenient and efficient route to a wide variety of structurally diverse molecules. For instance, a related compound was synthesized using a one-pot, multicomponent reaction, highlighting the efficiency of such methods in producing complex structures (Merugu et al., 2020).

Molecular Structure Analysis

The molecular structure of related chromen-2-one derivatives is typically characterized by spectroscopic methods such as UV-vis, FTIR, NMR, and mass spectroscopy, providing detailed insights into their molecular frameworks. For example, the structure of a similar compound, "3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one," was elucidated using these techniques, confirming the expected structural features (Saeed et al., 2013).

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of various derivatives of 2H-chromen-2-one, including reactions with active compounds to create benzofuran, naphthofuran, and thiadiazine derivatives associated with the coumarin moiety. These compounds have been evaluated for their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives demonstrated strong inhibition activity toward Enterococcus faecalis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Abdel‐Aziem, Baaiu, & El-Sawy, 2021).

Antimicrobial and Antifungal Applications

Another study focused on the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, highlighting their antimicrobial properties. Compounds with specific substitutions on the coumarin ring exhibited potent antimicrobial activity, surpassing that of some standard drugs in tests against certain bacteria and fungi. This research underscores the potential of structurally modified coumarin derivatives as effective antimicrobial agents (Ansari & Khan, 2017).

Synthesis Under Mild Conditions

The synthesis of 6H-benzo[c]chromen-6-ones and their analogs through microwave-assisted cyclization has been reported. This method provides a rapid and efficient approach to synthesizing chromen-2-one derivatives, which are valuable intermediates in the development of compounds with potential biological activities (Dao, Ho, Lim, & Cho, 2018).

Multicomponent Synthesis Approach

A multicomponent synthesis approach has been utilized to create (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives. This process highlights the versatility of utilizing 3-(2-bromoacetyl)chromen-2-ones in reactions with amino thiadiazole and substituted benzaldehydes to synthesize compounds screened for antimicrobial activity. The research demonstrates the efficiency of multicomponent reactions in generating structurally diverse compounds with potential biological activities (Merugu, Ponnamaneni, Varala, Adil, Khan, Siddiqui, & Vemula, 2020).

properties

IUPAC Name

6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO2S/c1-2-3-4-14-5-7-15(8-6-14)19-13-27-21(24-19)18-12-16-11-17(23)9-10-20(16)26-22(18)25/h5-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKBFTBTRNQELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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